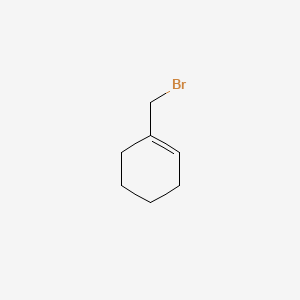

1-(Bromomethyl)cyclohexene

Description

Contextualization within Organic Chemistry

1-(Bromomethyl)cyclohexene is an organic compound classified as an alkyl halide. Its structure is characterized by a cyclohexene (B86901) ring, which is a six-membered carbon ring containing a double bond, with a bromomethyl (-CH2Br) group attached to one of the unsaturated carbon atoms. This combination of a reactive alkyl halide and an alkene functional group within a cyclic framework makes it a subject of interest in the study of reaction mechanisms and molecular structure.

The presence of the bromine atom, a good leaving group, and the adjacent double bond gives rise to its notable reactivity. It can participate in a variety of chemical transformations, including nucleophilic substitution and elimination reactions. The synthesis of this compound itself is a key reaction studied in organic chemistry, often prepared through the allylic bromination of methylenecyclohexane (B74748) using N-bromosuccinimide (NBS). vaia.comaskfilo.com This reaction proceeds via a radical mechanism, where a bromine radical abstracts a hydrogen atom from the allylic position of methylenecyclohexane, leading to a resonance-stabilized allylic radical. vaia.com This radical then reacts with bromine to form the final product. vaia.com

Significance as a Synthetic Intermediate

The utility of this compound lies in its role as a versatile synthetic intermediate, a molecule that serves as a stepping stone for the creation of more complex chemical structures. Its bifunctional nature allows for a wide range of chemical modifications. The bromine atom can be readily displaced by various nucleophiles in substitution reactions, introducing new functional groups into the molecule. This makes it a valuable precursor for synthesizing a diverse array of cyclohexene derivatives.

Furthermore, the double bond within the cyclohexene ring can undergo various addition reactions, such as hydrogenation, halogenation, and cycloadditions, further expanding its synthetic potential. smolecule.com Researchers have utilized this compound in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, it can be used in the preparation of homoallylic alcohols through reactions with aldehydes and ketones. biosynth.commdpi.com Its derivatives have also been explored as intermediates in the synthesis of bioactive molecules and new drug candidates. smolecule.com

Overview of Research Trajectories for the Chemical Compound

Research concerning this compound has followed several key trajectories. Initial studies likely focused on its synthesis and the fundamental investigation of its reactivity, particularly in allylic bromination reactions and nucleophilic substitutions. vaia.comaskfilo.com

More contemporary research has expanded to explore its application in more complex synthetic strategies. This includes its use in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The development of stereoselective reactions involving this compound and its derivatives is another significant area of investigation, aiming to control the three-dimensional arrangement of atoms in the final products. This is particularly crucial in the synthesis of chiral molecules for the pharmaceutical industry. smolecule.com

Additionally, research has delved into the synthesis and properties of polymers and other materials derived from this compound, exploring how the incorporation of this structural unit influences the characteristics of the resulting materials. The study of its reaction mechanisms continues to be an active area, with computational and spectroscopic methods being employed to gain a deeper understanding of the factors that govern its reactivity and selectivity. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C7H11Br | biosynth.com |

| Molecular Weight | 175.07 g/mol | biosynth.com |

| CAS Number | 37677-17-1 | nih.gov |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Density | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKVWCYJNKLAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191111 | |

| Record name | 1-(Bromomethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37677-17-1 | |

| Record name | 1-(Bromomethyl)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37677-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037677171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl Cyclohexene and Derivatives

Direct Bromination Approaches

Direct bromination strategies are the most common routes for synthesizing 1-(bromomethyl)cyclohexene. These methods involve the reaction of a suitable cyclohexene (B86901) derivative with a brominating agent, often under conditions that favor radical substitution.

A cornerstone of synthetic organic chemistry, allylic bromination using N-Bromosuccinimide (NBS), is a key method for producing this compound. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is prized for its ability to selectively brominate the position adjacent to a double bond. masterorganicchemistry.com

The synthesis of this compound frequently begins with methylenecyclohexane (B74748). vaia.com The reaction is initiated by the formation of a bromine radical from NBS, which then abstracts a hydrogen atom from one of the allylic positions of methylenecyclohexane. vaia.compearson.com This abstraction results in the formation of a resonance-stabilized allylic radical. vaia.comchemistrysteps.com The stability of this radical intermediate is a crucial driving force for the reaction. chemistrysteps.com The allylic radical then reacts with a bromine molecule, which is present in a low concentration, to yield the final product, this compound. vaia.comchemistrysteps.com

Initiation: Homolytic cleavage of the N-Br bond in NBS to form a bromine radical. chemistrysteps.com

Propagation Step 1: The bromine radical abstracts an allylic hydrogen from methylenecyclohexane to form an allylic radical and HBr. chemistrysteps.com

Propagation Step 2: The newly formed allylic radical reacts with Br₂, generated from the reaction of HBr with NBS, to produce this compound and a new bromine radical, which continues the chain reaction. chemistrysteps.com

To facilitate the formation of the initial bromine radical, radical initiators are often employed. pearson.com Peroxides, such as benzoyl peroxide, or light (hv) are commonly used to promote the homolytic cleavage of the N-Br bond in NBS. pearson.comwikipedia.orgvedantu.com These initiators ensure a sufficient concentration of bromine radicals to sustain the chain reaction, leading to an efficient conversion of the starting material to the desired product. vedantu.com Standard conditions for this reaction often involve refluxing a solution of the alkene and NBS in an anhydrous solvent like carbon tetrachloride (CCl₄) with a radical initiator. wikipedia.org

The reaction of NBS with unsymmetrical alkenes like methylenecyclohexane can potentially lead to the formation of isomeric products. vaia.com In the case of methylenecyclohexane, the allylic radical formed is unsymmetrical, which could lead to two different monobrominated products. vaia.com However, the reaction exhibits a notable degree of regioselectivity, favoring the formation of this compound as the major product. vaia.comvaia.com This preference is attributed to the reaction occurring at the primary, less sterically hindered end of the allylic radical system, which results in a more stable, trisubstituted double bond in the final product. vaia.com The other potential isomer, 3-bromo-1-methylcyclohexene, is generally formed in smaller amounts. brainly.com

Table 1: Regioselectivity in the Allylic Bromination of Methylenecyclohexane

| Starting Material | Reagent | Major Product | Minor Product | Rationale for Selectivity |

| Methylenecyclohexane | NBS | This compound | 3-Bromo-1-methylcyclohexene | Formation of a more stable, trisubstituted double bond and reaction at the less sterically hindered primary position of the allylic radical. vaia.com |

Direct Bromination of Cyclohexene Derivatives

Utilization of Bromine or Hydrobromic Acid with Catalysts

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound and its derivatives, often offering greater control over stereochemistry and regioselectivity through the use of functionalized intermediates.

A versatile indirect route involves the conversion of a hydroxyl group to a tosylate, which is an excellent leaving group, followed by nucleophilic substitution with a bromide ion. pearson.commasterorganicchemistry.com This two-step process begins with the reaction of an alcohol, such as cyclohexanemethanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com This reaction forms the corresponding tosylate intermediate without altering the stereochemistry at the carbon atom. masterorganicchemistry.com

The subsequent step is a nucleophilic substitution reaction where the tosylate is displaced by a bromide ion, typically from a source like sodium bromide (NaBr). This S_N2 reaction proceeds with inversion of stereochemistry if the carbon is chiral. The use of a crown ether, such as 15-crown-5, can catalyze the substitution reaction. This strategy is particularly useful for synthesizing complex derivatives where direct bromination might lack selectivity.

Table 2: Tosylation and Nucleophilic Substitution Example

| Starting Material | Reagent 1 | Reagent 2 | Product | Reported Overall Yield |

| Cyclohexane-1,1-dimethanol | p-Toluenesulfonyl chloride, Pyridine | Sodium Bromide (NaBr) | This compound derivative | Moderate (~50-60%) |

| Cyclohexylmethyl alcohol | p-Toluenesulfonyl chloride | Sodium Bromide (NaBr), 15-crown-5 | (Bromomethyl)cyclohexane | 86% |

Modern electrochemical methods offer a green and highly selective alternative for the synthesis of brominated cyclohexene derivatives. Electrochemical flow reactors can be used to perform the bromohydroxylation of cyclohexenes. rsc.org In this process, bromide ions are electrochemically oxidized to bromine in situ, which then reacts with the alkene in the presence of water to form a bromohydrin. rsc.org This method avoids the use of hazardous chemical oxidants and minimizes waste. researchgate.net

The reaction is typically carried out in an undivided electrochemical cell using a mixed aqueous and organic solvent system, such as water/acetonitrile/THF. The selectivity and yield of the reaction can be optimized by controlling parameters like current density, flow rate, and the concentration of hydrobromic acid. rsc.orgrsc.org For instance, the bromohydrin of cyclohexene has been obtained in moderate yields using this method. rsc.org

Cyclopropanation strategies represent another indirect route to access complex molecules that may be precursors or derivatives of this compound. These methods often involve the use of reagents that can transfer a methylene (B1212753) or substituted methylene group to an alkene.

A notable strategy involves the ring-opening of gem-difluorocyclopropanes that bear a bromomethyl group. These strained three-membered rings can undergo facile ring-opening under the influence of single-electron oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium persulfate (K₂S₂O₈) in the presence of a bromine source such as potassium bromide (KBr). nih.govrsc.org This process leads to the formation of 1,3-dibromo-2,2-difluoropropanes in good yields. nih.gov The reaction is initiated by the introduction of a bromine atom at the C3 position, followed by regioselective cleavage of the cyclopropane (B1198618) bond. rsc.org By carefully choosing the reaction conditions, it is possible to incorporate other functional groups, such as hydroxyl or acetamido groups, at the C1 position. nih.gov Molecular iodine has also been shown to be an effective and environmentally friendly reagent for promoting similar ring-opening reactions, allowing for the introduction of various functional groups. rsc.org

Cyclopropanation Strategies Involving Bromomethyl Groups

Synthesis of Stereoisomers (e.g., (S)-1-(bromomethyl)-3-cyclohexene)

Achieving the synthesis of specific stereoisomers, such as (S)-1-(bromomethyl)-3-cyclohexene, requires precise control over the formation of the chiral center. While a direct documented synthesis for this specific molecule is not readily found in broad literature, the principles of asymmetric synthesis provide established strategies for accessing such chiral compounds. These methods often involve either the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis.

General strategies applicable to the synthesis of chiral molecules include:

Kinetic Resolution: This technique separates a racemic mixture by using a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For instance, dynamic kinetic resolution (DKR) combines a fast, reversible racemization of the starting material with a stereoselective, irreversible reaction. This allows, in principle, for the conversion of a racemate into a single enantiomer in high yield. encyclopedia.pub A combination of metal catalysts and enzymes, such as lipase, has been effective in the DKR of racemic chiral alcohols, which could be precursors to the target molecule. encyclopedia.pub

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is widely used in stereoselective alkylation and addition reactions.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Enantioselective halofunctionalization reactions are particularly relevant. For example, bifunctional organic catalysts derived from BINOL have been successfully used for enantioselective bromo- and iodolactonization reactions of unsaturated carboxylic acids. nih.gov These reactions create a new carbon-halogen bond at a stereogenic center with high levels of enantioselectivity, a key step that could be adapted for the synthesis of chiral brominated cyclohexenes. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound and its derivatives, providing routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both transition metals and small organic molecules have been employed as catalysts to achieve these transformations.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the functionalization of otherwise unreactive bonds. For the synthesis of allylic compounds like this compound, transition metals can catalyze the selective activation of allylic C-H or C-O bonds. researchgate.netrsc.org

Recent research has focused on reactions involving radicals, providing an alternative to traditional ionic mechanisms. researchgate.net A notable example is the development of a Cobalt(II)-based metalloradical system for the convergent amination of allylic C-H bonds. nih.gov This system demonstrates remarkable control over regioselectivity, (E)/(Z)-selectivity, and enantioselectivity, directly converting an isomeric mixture of alkenes into chiral α-tertiary allylic amines. nih.gov The underlying principle involves the generation of a Co(III)-aminyl radical that performs a hydrogen-atom abstraction from the allylic position, followed by a radical substitution step. nih.gov While this specific reaction yields an amine, the catalytic principle of activating an allylic C-H bond on a cyclohexene ring is directly applicable to the potential development of a catalytic allylic bromination.

Palladium catalysis is also prominent in allylic functionalization. For example, palladium complexes can catalyze the allylic substitution of substrates like cyclohexene oxide. Furthermore, transition metal-catalyzed isomerization of allylic alcohols and amines into other functional groups represents a highly atom-economic process. diva-portal.org

Below is a table summarizing key aspects of relevant transition metal-catalyzed functionalizations.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| Cobalt(II)-Metalloradical | Trisubstituted Alkenes | Allylic C-H Amination | High stereoselectivity (regio-, E/Z-, and enantio-). nih.gov |

| Palladium(0) (e.g., Pd₂(dba)₃/PPh₃) | Cyclohexene Oxide | Allylic Allylation | Forms C-C bond via a π-allyl palladium intermediate. |

| Iridium(III) Complexes | Allylic Alcohols | Isomerization | Atom-economic conversion to carbonyl compounds under mild conditions. diva-portal.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for often toxic or expensive metals. This field has provided powerful methods for the stereoselective synthesis of complex, functionalized cyclohexene rings. thieme-connect.combeilstein-journals.org The primary activation modes involve the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates from carbonyl substrates. beilstein-journals.org

A variety of highly effective organocatalytic cascade reactions have been developed to construct densely functionalized cyclohexenes. These multi-step sequences, often performed in a single pot, can create multiple stereocenters with exceptional control.

For instance, researchers have developed a one-pot procedure using an amino-squaramide catalyst for an enantioselective Michael addition, followed by a domino Michael-Knoevenagel-type sequence to produce fully substituted cyclohexanes with five contiguous stereocenters in high yields and excellent stereoselectivity. nih.gov Similarly, domino Michael-aldol condensations catalyzed by proline derivatives can efficiently assemble complex cyclohexenes. ccu.edu.tw Bifunctional thiourea (B124793) catalysts are also effective, activating substrates through hydrogen bonding to control the stereochemical outcome of reactions. beilstein-journals.org

The table below details research findings from various organocatalytic approaches to synthesizing functionalized cyclohexene derivatives.

| Organocatalyst Type | Reaction Type | Substrates | Key Findings (Yield, Stereoselectivity) |

| Amino-squaramide | Michael-Michael-1,2-addition | Enones, Nitroalkenes | Good yields (68-86%); Excellent stereoselectivity (>30:1 dr, 96-99% ee). nih.gov |

| Proline derivatives | Domino Michael-Aldol | 5-Oxoalkanal, α,β-Unsaturated Aldehydes | Efficient assembly of densely functionalized cyclohexenes. ccu.edu.tw |

| Diphenylprolinol silyl (B83357) ether | Domino Michael/Michael | Aldehyde, Nitroalkene, α,β-Unsaturated Aldehyde | Affords optically active tetrasubstituted cyclohexene derivatives with excellent enantioselectivity. |

| Bifunctional Thiourea | Michael-Aldol Cyclization | Chalcones, α,β-Unsaturated Aldehydes | Moderate to good yields; Good to excellent stereoselectivity. beilstein-journals.org |

Reactivity and Reaction Mechanisms of 1 Bromomethyl Cyclohexene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-(bromomethyl)cyclohexene can proceed through different mechanistic pathways, namely S(_N)1 and S(_N)2. The prevalence of one over the other is influenced by the stability of intermediates and the reaction conditions.

S(_N)2 Pathway and Stereochemical Inversion

The S(_N)2 pathway is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com For this compound, being a primary alkyl halide, the S(_N)2 reaction is sterically accessible. pressbooks.pub

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Strong, unhindered nucleophiles favor this pathway. pressbooks.pub

Table 2: Factors Favoring the S(_N)2 Pathway

| Factor | Description |

| Substrate Structure | Methyl > Primary > Secondary masterorganicchemistry.com |

| Nucleophile | Strong, negatively charged nucleophiles (e.g., OH⁻, RO⁻, CN⁻) pressbooks.publibretexts.org |

| Leaving Group | Good leaving groups pressbooks.pub |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) libretexts.org |

Competing Substitution and Elimination Pathways

A crucial aspect of the reactivity of this compound is the competition between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) reactions. pressbooks.pub The outcome is highly dependent on the reaction conditions. Strong, bulky bases tend to favor elimination, while good, non-basic nucleophiles favor substitution. masterorganicchemistry.compressbooks.pub For secondary halides, a strong base typically leads to a majority of E2 product. masterorganicchemistry.com

Elimination Reactions

Elimination reactions of this compound lead to the formation of diene systems and can proceed through either E1 or E2 mechanisms.

E1 Elimination Leading to Cyclohexene (B86901) Derivatives

Similar to the S(_N)1 reaction, the E1 pathway involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com Instead of nucleophilic attack, a weak base abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org With this compound, the resonance-stabilized allylic carbocation can undergo deprotonation to yield a conjugated diene, such as 1-methylenecyclohexene.

E1 reactions often compete with S(_N)1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. masterorganicchemistry.comiitk.ac.in The regioselectivity of E1 reactions generally follows Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene. iitk.ac.in

E2 Elimination Pathways

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously, forming a double bond. libretexts.org This pathway requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. umkc.educhemistrysteps.com In the case of cyclohexene derivatives, this stereochemical requirement means that both the hydrogen and the leaving group must be in axial positions for the reaction to occur efficiently. chemistrysteps.comyoutube.com

Strong, bulky bases, such as potassium tert-butoxide (KOtBu), favor the E2 pathway. masterorganicchemistry.com The use of a strong, sterically hindered base can lead to the formation of the less substituted (Hofmann) product. acs.org

Table 3: Comparison of E1 and E2 Reaction Characteristics

| Characteristic | E1 Reaction | E2 Reaction |

| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.com | One step, concerted libretexts.org |

| Rate Law | Unimolecular, rate = k[Substrate] masterorganicchemistry.com | Bimolecular, rate = k[Substrate][Base] libretexts.org |

| Base Strength | Weak base favored iitk.ac.in | Strong base required libretexts.org |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required chemistrysteps.com |

| Regioselectivity | Zaitsev's rule generally followed iitk.ac.in | Can be Zaitsev or Hofmann depending on the base iitk.ac.inacs.org |

Addition Reactions to the Cyclohexene Double Bond

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles.

This compound can undergo electrophilic addition reactions across the double bond. For instance, the addition of hydrogen halides, such as hydrogen bromide (HBr), can lead to the formation of dibromoalkanes. smolecule.com The mechanism typically involves the initial attack of the electrophile (e.g., a proton from HBr) on the double bond, forming a carbocation intermediate. This intermediate is then attacked by the nucleophilic bromide ion to yield the final product. The regioselectivity of this addition is influenced by the stability of the resulting carbocation.

Similarly, the reaction with bromine (Br₂) in an inert solvent like carbon tetrachloride results in the addition of two bromine atoms across the double bond, forming 1,2-dibromo-1-(bromomethyl)cyclohexane. libretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion. libretexts.org

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a significant class of reactions for cyclic dienes. dergipark.org.trwikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring. wikipedia.orgoregonstate.edulibretexts.org While this compound itself is not a diene, its derivatives can act as dienophiles. ontosight.ai The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com

The general mechanism of the Diels-Alder reaction involves the simultaneous formation of two new carbon-carbon single bonds and the conversion of three pi bonds into one new pi bond and two new sigma bonds. wikipedia.orgmasterorganicchemistry.com The reaction is thermally allowed and proceeds through a cyclic transition state. wikipedia.org

When both the diene and the dienophile are unsymmetrical, the regiochemistry of the Diels-Alder reaction becomes a critical factor, with the potential to form different constitutional isomers. masterorganicchemistry.com The outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. wikipedia.orgmasterorganicchemistry.com

Generally, in a normal-demand Diels-Alder reaction, a diene with an electron-donating group (EDG) reacts with a dienophile bearing an electron-withdrawing group (EWG). wikipedia.org The regioselectivity can often be predicted by considering the alignment of the largest orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.org This typically leads to the formation of "ortho" and "para" isomers as the major products, while "meta" isomers are generally minor. masterorganicchemistry.com Resonance structures can be a useful tool to predict the electron-rich and electron-poor sites on the diene and dienophile, respectively, thereby forecasting the major regioisomeric product. khanacademy.org

Cycloaddition Reactions (e.g., Diels-Alder)

Radical Reactions

The presence of the allylic bromomethyl group makes this compound susceptible to radical reactions, particularly at the allylic position. ontosight.aismolecule.comvaia.com

The synthesis of this compound is often achieved through the allylic bromination of methylenecyclohexane (B74748) using N-bromosuccinimide (NBS). smolecule.comvaia.comvedantu.com This reaction proceeds via a radical chain mechanism. vaia.comvaia.com The initiation step involves the formation of a bromine radical. vaia.com This radical then abstracts a hydrogen atom from the allylic position of methylenecyclohexane, generating a resonance-stabilized allylic radical. vaia.comchemtube3d.com

This allylic radical is a key intermediate whose stability is due to the delocalization of the unpaired electron over the adjacent pi system. vaia.comlibretexts.org The resonance stabilization of this radical is a crucial factor that dictates the regioselectivity of the subsequent bromination step. vaia.com The allylic radical then reacts with a molecule of bromine (generated from NBS) to form the product. vaia.comvaia.com In the case of the unsymmetrical allylic radical derived from methylenecyclohexane, the reaction preferentially occurs at the primary, less hindered end, leading to this compound as the major product. libretexts.orgvaia.comaskfilo.com

Radical initiators are often required to start radical chain reactions. ontosight.aivaia.comvedantu.com In the context of allylic bromination with NBS, initiators such as light (hv) or peroxides are commonly used. vaia.comvedantu.com These initiators facilitate the homolytic cleavage of the N-Br bond in NBS or a trace amount of HBr to produce the initial bromine radicals needed to start the chain reaction. vaia.comvedantu.comvaia.com For instance, azobisisobutyronitrile (AIBN) is another common radical initiator used in the bromination of cyclohexane (B81311) derivatives. smolecule.com The choice of initiator and reaction conditions can influence the efficiency and selectivity of the radical reaction. vaia.com

Allylic Radical Formation and Reactivity

Rearrangement Reactions

The reactivity of this compound is significantly influenced by its ability to form a resonance-stabilized allylic carbocation upon departure of the bromide leaving group. This intermediate is central to the rearrangement reactions it can undergo.

Skeletal Rearrangements

Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are a characteristic feature of reactions involving carbocation intermediates. wikipedia.orgmychemblog.com These rearrangements involve a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring electron-deficient carbon, leading to a more stable carbocation. wikipedia.orgmsu.edu For this compound, ionization leads to a primary allylic carbocation that is in resonance with a more stable tertiary carbocation.

While direct literature on the skeletal rearrangement of this compound is scarce, the behavior of analogous systems suggests its potential to undergo such transformations. For instance, the solvolysis of neopentyl bromide, which forms an unstable primary carbocation, famously proceeds with a rapid 1,2-methyl shift to form a stable tertiary carbocation before product formation. msu.edu The allylic carbocation from this compound, being delocalized, can direct reactions to either the primary or tertiary carbon. Under forcing conditions or with specific substrates designed to favor rearrangement, ring expansion or contraction could be envisaged. For example, ring expansion of cyclobutylmethylcarbenium ions to cyclopentyl systems is a known process. ugent.be Similarly, ring contraction reactions of cyclic allylic phosphonates have been demonstrated, proceeding through intermediates that undergo intramolecular reactions. tminehan.com

A plausible, though not explicitly documented, rearrangement for the this compound system could involve a Wagner-Meerwein-type ring contraction to form a five-membered ring with an exocyclic double bond or a related stabilized cation, particularly if driven by the formation of a thermodynamically more stable product.

Ring-Opening and Ring-Closing Reactions

The structure of this compound makes it a potential precursor for substrates in ring-closing and, conceptually, ring-opening reactions.

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful method for synthesizing unsaturated rings. wikipedia.org While this compound itself is not a direct substrate for RCM, it can be readily converted into a diene suitable for such a reaction. For example, nucleophilic substitution of the bromide with an allyl-containing nucleophile would generate a 1,6-diene, a classic precursor for RCM to form a bicyclic system. The synthesis of chiral 1,3-dienes through RCM of enynes demonstrates the utility of this approach for creating complex cyclic structures. nih.gov In one study focused on forming seven-membered rings via RCM, a bromomethyl-substituted cyclohexene was unexpectedly obtained as a byproduct, highlighting the relevance of this structural motif in metathesis reactions. thieme-connect.comresearchgate.net

Ring-Opening Reactions: Ring-opening reactions typically require a strained ring system or specific functional group arrangements. While the cyclohexene ring is not highly strained, specific transformations can lead to ring-opening. For instance, oxidative cleavage of the double bond (e.g., via ozonolysis) would break the ring, forming a difunctional linear chain. Furthermore, radical-induced ring-opening reactions are well-documented for systems like cyclopropylcarbinyls, and analogous pathways could be conceived for more complex cyclic systems under specific radical conditions. beilstein-journals.org The conversion of cyclohexene derivatives can also lead to ring-opened products through multi-step sequences, such as halogenation followed by oxidation and ring-closing to form different structures. google.com

Mechanistic Investigations and Studies

Mechanistic studies of this compound reactions are centered on the formation and subsequent fate of the key allylic carbocation intermediate.

Experimental Mechanistic Delineation

Experimental evidence for the reaction mechanisms of this compound comes primarily from product analysis in solvolysis reactions and trapping experiments.

When this compound undergoes solvolysis in a nucleophilic solvent like ethanol (B145695), multiple products are formed. The reaction is initiated by the departure of the bromide ion to form a resonance-stabilized allylic carbocation. youtube.com This cation has positive charge density at both the primary (exocyclic) and tertiary (endocyclic) carbons. The solvent, ethanol, can then act as a nucleophile or a base. youtube.com

Nucleophilic attack (Sₙ1): Ethanol can attack either electrophilic center. Attack at the primary carbon gives the direct substitution product, 1-(ethoxymethyl)cyclohexene. Attack at the tertiary carbon, after rearrangement of the double bond, yields 3-ethoxy-1-methylcyclohexene.

Elimination (E1): Ethanol, acting as a base, can abstract a proton adjacent to the cationic center, leading to the formation of dienes. Abstraction of a proton from the bromomethyl group results in methylenecyclohexene. youtube.com

The distribution of these products provides insight into the relative rates of competing pathways and the inherent reactivity of the carbocation intermediate. The detection and characterization of intermediates can also be achieved by using specific trapping agents that react with the intermediate to form a stable, identifiable product. numberanalytics.comwhiterose.ac.uk For example, the use of azide (B81097) or other strong nucleophiles could be used to trap the carbocation, and the resulting product distribution would further delineate the charge distribution in the hybrid cation.

Table 1: Products from the Solvolysis of this compound in Ethanol

| Product Name | Mechanism of Formation |

|---|---|

| 1-(Ethoxymethyl)cyclohexene | Sₙ1 (Attack at primary carbon) |

| 3-Ethoxy-1-methylcyclohexene | Sₙ1 (Attack at tertiary carbon) |

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and the stability of intermediates that may be too transient to observe experimentally. numberanalytics.com While specific computational studies on this compound are not prominent in the literature, extensive theoretical work on analogous systems provides a framework for understanding its behavior.

Carbocation Stability: DFT calculations can be used to determine the structure and relative energies of the resonance forms of the allylic carbocation derived from this compound. Such studies would quantify the charge distribution between the primary and tertiary carbons, helping to predict the regioselectivity of nucleophilic attack. numberanalytics.com Studies on related systems have shown that the stability of carbocations is heavily influenced by substituents and solvent effects. numberanalytics.comrsc.org

Transition State Analysis: For potential rearrangement reactions, computational methods can model the transition state structures and calculate the activation energy barriers. numberanalytics.com For example, a theoretical study on the Ireland-Claisen rearrangement of cyclohexenyl esters used DFT to determine the energy preference for chair versus boat transition states, explaining the observed stereoselectivities. sandiego.edu A similar approach could be applied to model a potential Wagner-Meerwein rearrangement of the this compound cation, to assess the energetic feasibility of ring contraction or other skeletal changes.

Reaction Pathway Mapping: DFT can map the entire potential energy surface for a reaction, such as the solvolysis of this compound. chemrxiv.org This would involve calculating the energies of reactants, intermediates, transition states, and products for the competing Sₙ1 and E1 pathways, providing a comprehensive understanding of the factors that control product distribution. researchgate.net

By applying these computational methodologies, researchers can gain deep mechanistic insights that complement experimental findings and predict the reactivity of this compound under various conditions.

Stereochemistry and Regioselectivity in 1 Bromomethyl Cyclohexene Transformations

Stereoselective Reactions

Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over all others. masterorganicchemistry.com For 1-(bromomethyl)cyclohexene, these reactions involve the creation of new chiral centers in a controlled manner, leading to either enantiomerically enriched or diastereomerically specific products.

Enantioselective Processes

Enantioselective synthesis involves the preferential formation of one enantiomer over its mirror image, a critical consideration in fields like pharmaceutical development where different enantiomers can have distinct biological activities. wikipedia.org Achieving enantioselectivity in reactions with an achiral substrate like this compound necessitates the use of a chiral influence, such as a chiral catalyst, reagent, or auxiliary. wikipedia.org

While specific, extensively documented enantioselective reactions starting from this compound are not widespread in literature, the principles can be understood from related systems. For instance, dynamic kinetic asymmetric alkylations, which have been successfully applied to racemic secondary phosphines using chiral ruthenium catalysts, offer a model for potential enantioselective transformations. acs.org In a hypothetical application, a chiral catalyst could differentiate between the two enantiotopic faces of the allylic carbocation intermediate derived from this compound, or selectively catalyze the substitution on one enantiomer in a racemic mixture under conditions that allow for rapid equilibration of the substrate's stereocenters. acs.org

The development of such processes relies on creating a chiral environment around the reactive site, where the transition states leading to the two enantiomeric products have different energies. wikipedia.org

Diastereoselective Processes

Diastereoselective reactions produce a predominance of one diastereomer over others. numberanalytics.com This type of selectivity is common in reactions on cyclic systems like cyclohexene (B86901) derivatives, where the existing ring structure and its substituents can direct the approach of incoming reagents. acs.org

In transformations involving this compound, diastereoselectivity can be achieved if the substrate already possesses a chiral center or if the reaction creates multiple new stereocenters in a controlled fashion. For example, in an electrophilic addition to the double bond, the incoming reagent would approach from the less sterically hindered face of the cyclohexene ring, which is dictated by the conformation of the ring and the pseudo-axial or pseudo-equatorial preference of the bromomethyl group.

Furthermore, radical cyclization reactions involving derivatives of this compound could exhibit high diastereoselectivity. The stereochemical outcome of such cyclizations is often governed by the tendency to form the most stable chair-like transition state, minimizing steric interactions between substituents on the newly formed ring. acs.org

Control of Stereochemical Outcomes

The control of stereochemistry in reactions of this compound is fundamentally linked to understanding and manipulating the steric and stereoelectronic interactions during the reaction. acs.orgnih.gov

Key strategies for controlling stereochemical outcomes include:

Substrate Control : Modifying the substrate by introducing bulky groups can block one face of the molecule, forcing a reagent to attack from the opposite, less hindered side. numberanalytics.com

Reagent Control : The choice of reagent is critical. Bulky reagents will exhibit higher stereoselectivity by amplifying steric differences between competing reaction pathways. numberanalytics.com

Catalyst Control : Chiral catalysts, particularly in metal-catalyzed reactions, can create a well-defined asymmetric environment that forces the reaction to proceed through a specific, lower-energy transition state, leading to a single desired stereoisomer. acs.orgnumberanalytics.com

Kinetic vs. Thermodynamic Control : In some reactions, subsequent epimerization of a newly formed stereocenter under basic or acidic conditions can convert a kinetically favored product into a more stable thermodynamic product. acs.orgnih.gov

Annelation reactions involving related compounds, such as methyl α-(bromomethyl)acrylate, demonstrate how stereocontrol can be achieved through a combination of steric and stereoelectronic factors in boat-like transition states, followed by a kinetically controlled protonation. acs.orgnih.gov These principles are directly applicable to controlling the stereochemistry in similar transformations of this compound.

Regioselective Reactions

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. numberanalytics.comsaskoer.ca this compound is an unsymmetrical allylic halide, and its reactions with nucleophiles can yield different regioisomers, primarily through direct substitution (S_N2) or substitution with allylic rearrangement (S_N1'/S_N2'). libretexts.orglscollege.ac.in

Factors Influencing Regioselectivity

Several factors dictate the regiochemical outcome of reactions involving this compound. numberanalytics.comnumberanalytics.com

Steric Effects : The accessibility of the reactive sites plays a major role. The primary carbon of the bromomethyl group is relatively unhindered, favoring direct S_N2 attack. In contrast, attack at the C1 carbon of the cyclohexene ring is more sterically hindered. vaia.com

Electronic Effects : The ability of the allylic system to delocalize positive charge is a powerful electronic factor. In polar, protic solvents, the departure of the bromide leaving group can form a resonance-stabilized allylic carbocation. This intermediate has two electrophilic carbons (the exocyclic methylene (B1212753) carbon and the C1 ring carbon), allowing a nucleophile to attack at either position. lscollege.ac.inchegg.com

Reaction Conditions :

Solvent : Polar protic solvents like ethanol (B145695) or water stabilize the formation of a carbocation intermediate, favoring S_N1 and S_N1' pathways, which can lead to rearranged products. chegg.com Nonpolar aprotic solvents tend to favor the S_N2 mechanism.

Nucleophile : Strong, unhindered nucleophiles favor the kinetically faster S_N2 reaction at the primary carbon. Weaker, more hindered nucleophiles are more likely to react under conditions that favor carbocation formation (S_N1/S_N1'). numberanalytics.com

Temperature : Higher temperatures can provide the necessary energy to overcome the activation barrier for less favorable pathways, potentially leading to a mixture of products. libretexts.org

Case Studies in Regioselective Functionalization

Specific examples highlight the practical implications of these controlling factors.

Solvolysis in Ethanol : When this compound is heated in a polar protic solvent like ethanol, it undergoes solvolysis to yield multiple products. chegg.com The reaction proceeds via an S_N1 mechanism, forming a resonance-stabilized allylic carbocation. The solvent (ethanol) then acts as a nucleophile, attacking both electrophilic centers of the carbocation. This results in a mixture of the direct substitution product, 1-(ethoxymethyl)cyclohexene, and the rearranged allylic substitution product, 3-ethoxy-1-methylenecyclohexane. Elimination products like 3-methylenecyclohexene (B3188051) are also observed. chegg.com

| Reaction of this compound in Ethanol | |

| Reactant | This compound |

| Conditions | Heating in Ethanol (EtOH) |

| Intermediate | Resonance-stabilized allylic carbocation |

| Potential Products | 1-(Ethoxymethyl)cyclohexene (S_N1 Product) 3-Ethoxy-1-methylenecyclohexane (S_N1' Product) 3-Methylenecyclohexene (E1 Product) |

Data based on established mechanisms of allylic substitution. lscollege.ac.inchegg.com

Allylic Bromination of Methylenecyclohexane (B74748) : The synthesis of this compound itself is a classic example of regioselectivity. The reaction of methylenecyclohexane with N-bromosuccinimide (NBS) under radical conditions generates an unsymmetrical allylic radical. vaia.comopenstax.org Bromine then adds to this radical. The major product is this compound because the reaction occurs preferentially at the less hindered, primary end of the allylic radical, leading to the more thermodynamically stable trisubstituted double bond. vaia.com

| Regioselectivity in the Synthesis of this compound | |

| Starting Material | Methylenecyclohexane |

| Reagent | N-Bromosuccinimide (NBS) |

| Intermediate | Unsymmetrical allylic radical |

| Major Product | This compound (Attack at primary radical, forms trisubstituted alkene) |

| Minor Product | 3-Bromo-1-methylenecyclohexane (Attack at tertiary radical, forms disubstituted alkene) |

Data derived from reaction analysis. vaia.comopenstax.org

These cases demonstrate how a nuanced understanding of steric hindrance, electronic stabilization, and reaction conditions allows for the prediction and control of product formation in the functionalization of this compound.

Applications of 1 Bromomethyl Cyclohexene in Advanced Organic Synthesis

Precursor for Complex Molecules

1-(Bromomethyl)cyclohexene serves as a significant building block in organic chemistry for the synthesis of more complex molecular architectures. ontosight.ai Its utility stems from the high reactivity of the allylic bromide, which allows for the facile introduction of the cyclohexene (B86901) moiety into larger structures. Chemists utilize this compound as an intermediate for creating intricate molecules, including macrocyclic compounds and homoallylic alcohols. ontosight.ai The predictable reactivity of this compound, often formed as the major product from the allylic bromination of methylenecyclohexane (B74748), makes it a reliable precursor in multi-step synthetic pathways. vaia.com

Intermediate in Pharmaceutical Synthesis

The structural framework of this compound is relevant to the construction of molecules with potential therapeutic applications. It is recognized as a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals. ontosight.ai While specific, publicly documented pathways for blockbuster drugs originating directly from this compound are not prevalent, its value lies in its role as a versatile reagent for creating diverse molecular libraries. The ability to easily substitute the bromine atom allows for the attachment of various functional groups, a key strategy in medicinal chemistry for developing new drug candidates. ontosight.ai

Role in Agrochemical Development

In the field of agricultural science, this compound is employed as an intermediate in the development of new agrochemicals. ontosight.ai The synthesis of novel pesticides and herbicides often requires robust chemical building blocks to construct complex active ingredients. The reactivity of this compound allows for its incorporation into a wide range of organic structures being investigated for their potential to protect crops and improve agricultural yields.

Application in Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science. ontosight.ai The presence of both a reactive alkyl halide and a polymerizable alkene in one molecule makes it a candidate for creating functional materials with specific properties.

This compound is utilized in the synthesis of polymers and other advanced materials. ontosight.ai The bromomethyl group can act as a site for initiating polymerization or for grafting onto existing polymer chains. Simultaneously, the cyclohexene double bond can participate in polymerization reactions. This dual functionality enables the creation of cross-linked polymers or the incorporation of the cyclohexenyl group to modify the physical and chemical properties of a material, such as thermal stability or mechanical strength.

Derivatization to Other Cyclohexene and Cyclohexane (B81311) Compounds

This compound is a substrate for a wide array of chemical transformations, allowing for its conversion into numerous other cyclohexene and cyclohexane derivatives. The primary reaction pathways involve nucleophilic substitution at the bromomethyl group and additions across the double bond.

Heating this compound in ethanol (B145695) can also lead to rearrangement products, such as 3-methylenecyclohexene (B3188051). chegg.com This highlights the compound's capacity to undergo complex skeletal transformations under specific conditions.

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Substitution | H₂O / OH⁻ | Allylic Alcohol |

| Nucleophilic Substitution | CN⁻ | Allylic Nitrile |

| Nucleophilic Substitution | NH₃ | Allylic Amine |

| Nucleophilic Substitution | Thionyl chloride | 1-(Chloromethyl)cyclohexene |

| Cycloaddition | Diene/Dienophile | Bicyclic compounds ontosight.ai |

| Rearrangement | Heat in Ethanol | 3-Methylenecyclohexene chegg.com |

The direct conversion of this compound to cyclohexanone (B45756) derivatives is not widely documented in readily available literature. The synthesis of cyclohexanones typically proceeds from the oxidation of cyclohexanols or through ring-forming reactions. owlcation.com While related compounds like 1-(bromomethyl)cyclohexan-1-ol (B1330442) can yield cyclohexanone derivatives through substitution reactions, this pathway is not directly applicable to this compound.

A theoretical pathway to a carbonyl compound from this compound involves oxidative cleavage of the double bond. Ozonolysis, for instance, would break the ring at the site of the double bond to form a dicarbonyl compound (an aldehyde and a ketone). doubtnut.comlibretexts.org However, this does not produce a cyclohexanone ring structure. The formation of a cyclohexanone derivative would require a more complex, multi-step sequence likely involving oxidation and skeletal rearrangement, for which specific examples starting from this compound are not prominently reported.

Synthesis of Cyclohexyl Thiols

The compound this compound serves as a versatile substrate for the synthesis of various sulfur-containing molecules, including the corresponding thiol, (cyclohex-1-en-1-yl)methanethiol. Its utility stems from the high reactivity of the allylic bromide, which is susceptible to nucleophilic substitution by a range of sulfur-based nucleophiles. ontosight.ai Standard thiol synthesis protocols can be effectively applied to this substrate.

One of the most common methods involves the reaction of the alkyl halide with a salt of thioacetic acid, such as potassium thioacetate (B1230152) (KSAc). cmu.educonicet.gov.ar This reaction proceeds via an Sₙ2 mechanism to displace the bromide ion, forming an S-thioacetate intermediate. This protected thiol can be readily isolated and subsequently de-acetylated under basic or acidic conditions to yield the target thiol. The use of thioacetate is advantageous as it avoids the handling of the more volatile and odorous free thiol until the final deprotection step. google.com

Another widely used method is the reaction with thiourea (B124793). arkat-usa.org In this two-step, one-pot procedure, this compound reacts with thiourea to form a stable, crystalline isothiouronium salt. This intermediate can be isolated or, more commonly, hydrolyzed directly in situ by treatment with an aqueous base (e.g., sodium hydroxide). The hydrolysis cleaves the C-S bond of the isothiouronium intermediate to liberate the thiolate anion, which upon acidic workup gives the final thiol product. google.comarkat-usa.org

Direct conversion using hydrosulfide (B80085) salts, such as sodium hydrosulfide (NaSH), is also a viable, though less common, route due to the challenges in controlling the reaction and the potential for side reactions like the formation of the corresponding dialkyl sulfide. jamgroupco.com

Table 1: Representative Conditions for Thiol Synthesis from this compound

| Reagent | Intermediate | General Conditions | Product | Reference |

|---|---|---|---|---|

| Potassium thioacetate (KSAc) | S-(Cyclohex-1-en-1-ylmethyl) ethanethioate | 1. KSAc, Acetone or DMF, RT. 2. NaOH or HCl (aq), H₂O/EtOH. | (Cyclohex-1-en-1-yl)methanethiol | cmu.educonicet.gov.argoogle.com |

| Thiourea (SC(NH₂)₂) | (Cyclohex-1-en-1-ylmethyl)isothiouronium bromide | 1. Thiourea, EtOH, Reflux. 2. NaOH (aq), Reflux. | (Cyclohex-1-en-1-yl)methanethiol | google.comarkat-usa.org |

| Sodium Hydrosulfide (NaSH) | (Cyclohex-1-en-1-yl)methanethiolate | NaSH, EtOH or H₂O/THF, RT. | (Cyclohex-1-en-1-yl)methanethiol | jamgroupco.com |

Preparation of Heterocyclic Systems

The unique structure of this compound, featuring both a reactive allylic halide and a carbon-carbon double bond, makes it a valuable precursor for the synthesis of sulfur-containing heterocyclic systems. ontosight.ai These syntheses are typically achieved through tandem reactions, where an initial nucleophilic substitution is followed by an intramolecular cyclization.

A prominent strategy involves the initial conversion of this compound to its corresponding thiol, (cyclohex-1-en-1-yl)methanethiol, as described in the previous section. This intermediate possesses the necessary functionalities for intramolecular cyclization. The thiol group can add across the endocyclic double bond to form a new heterocyclic ring. This cyclization can be promoted under various conditions, often depending on the desired regiochemical outcome.

Radical-mediated cyclization is a powerful method for this transformation. nih.gov In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under photochemical conditions, a thiyl radical is generated from the S-H bond. This radical can then add to the cyclohexene double bond in an intramolecular fashion. Depending on the transition state geometry, this can lead to the formation of fused or spirocyclic systems. The most probable pathway involves a 6-endo-trig cyclization, which would yield a bicyclic thiepane (B16028) derivative.

Alternatively, the cyclization can be induced under acidic or electrophilic conditions. biointerfaceresearch.com Treatment of the alkene-thiol with an electrophile (e.g., I₂, Br₂) can form a cyclic halonium or thiiranium ion intermediate. The pendant thiol group can then act as an internal nucleophile, attacking the intermediate to close the ring and form a bicyclic thioether, often with a halogen incorporated into the product that can be removed in a subsequent step. This approach allows for significant control over the stereochemistry of the resulting heterocycle.

Table 2: Plausible Heterocyclic Systems from this compound Derivatives

| Precursor | Cyclization Method | Potential Heterocyclic Product | Reference |

|---|---|---|---|

| (Cyclohex-1-en-1-yl)methanethiol | Radical-initiated (e.g., AIBN, hv) | Thiepane-based bicyclic systems | nih.gov |

| (Cyclohex-1-en-1-yl)methanethiol | Electrophile-induced (e.g., I₂, NBS) | Halogenated bicyclic thioethers | biointerfaceresearch.com |

Spectroscopic and Computational Studies of 1 Bromomethyl Cyclohexene and Its Transformations

Spectroscopic Analysis of Reaction Products and Intermediates

Spectroscopic techniques are indispensable for identifying the products and intermediates that arise from reactions involving 1-(bromomethyl)cyclohexene. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed structural information.

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of protons, enabling the unambiguous identification of reaction products and intermediates.

In the allylic bromination of methylenecyclohexane (B74748), this compound is formed as the major product. researchgate.net The formation of this product is favored because the reaction occurs at the primary end of the less hindered, unsymmetrical allylic radical, resulting in a more stable trisubstituted double bond. researchgate.net

The ¹H NMR spectrum of this compound is characterized by a distinctive signal for the methylene (B1212753) protons (CH₂Br) adjacent to the bromine atom. evitachem.com In the related compound 1,2-bis-(bromomethyl)cyclohexene, the methylene protons (CH₂Br) appear as a signal at δ 4.00 ppm. evitachem.com For comparison, in 1-(bromomethyl)-1-methoxycyclohexane, the bromomethyl protons appear as a singlet at δ 3.5–3.7 ppm. acs.org The vinylic proton in 1-bromo-1-cyclohexene (B1297817) typically appears downfield around δ 5.5–6.5 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. For 1,2-bis-(bromomethyl)cyclohexene, the key signals appear at δ 134.3, 31.8, 28.5, and 22.4 ppm, which corresponds with the symmetrical nature of the structure. evitachem.com In the bromination of 1,2-dimethylenecyclohexane, various products are formed, and their structures, such as 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene, can be identified by the presence of a vinylic proton signal in the ¹H NMR spectrum and eight distinct signals in the ¹³C NMR spectrum, indicating molecular asymmetry. evitachem.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Characteristic Assignment |

| 1,2-bis-(bromomethyl)cyclohexene | ¹H | 4.00 | Methylene (CH₂Br) protons evitachem.com |

| 2.20 | Allylic CH₂ protons evitachem.com | ||

| 1.70 | Aliphatic CH₂ protons evitachem.com | ||

| ¹³C | 134.3 | Vinylic carbons (C=C) evitachem.com | |

| 31.8 | Bromomethyl carbon (CH₂Br) evitachem.com | ||

| 28.5, 22.4 | Aliphatic carbons (CH₂) evitachem.com | ||

| 1-(Bromomethyl)-1-methoxycyclohexane | ¹H | 3.5-3.7 | Bromomethyl protons (CH₂Br) acs.org |

| 3.2-3.4 | Methoxy protons (OCH₃) acs.org | ||

| 1-Bromo-1-cyclohexene | ¹H | ~5.5-6.5 | Vinylic proton (=CH) nih.gov |

Note: Data presented is for related and derivative compounds to illustrate typical chemical shifts. Specific data for this compound may vary.

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of reaction products. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in distinctive M and M+2 peaks in the mass spectrum, aiding in the identification of bromine-containing fragments.

The molecular ion peak for this compound is expected at an m/z corresponding to its molecular formula, C₇H₁₁Br. researchgate.net The calculated molecular weight is 175.07 g/mol . researchgate.net GC-MS analysis can confirm the molecular weight and purity of related compounds, such as 1-(bromomethyl)-1-methoxycyclohexane, which shows a molecular ion [M]⁺ at m/z 177. acs.org The use of isotopically labeled analogues, such as (Bromomethyl)cyclohexane-d11, allows for precise tracking of reaction pathways and molecular targets using mass spectrometry due to the distinct mass difference. wikipedia.org

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | researchgate.net |

| Molecular Weight | 175.07 g/mol | researchgate.net |

| Computed Monoisotopic Mass | 174.00441 Da | researchgate.net |

| Source of Spectrum | ACI-61-SM46-46-1 (DOI: 10.1002/anie.202203694) | researchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. valencelabs.com

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=C double bond and the C-Br bond. The stretching vibration of the C=C bond in cyclohexene (B86901) derivatives typically appears in the region of 1640-1680 cm⁻¹. valencelabs.comuzh.ch The C-H stretching vibrations for the vinylic hydrogens (=C-H) are found just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. valencelabs.comuzh.ch The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, around 550–650 cm⁻¹. nih.gov

The analysis of IR spectra is particularly useful for monitoring the progress of reactions. For instance, in the transformation of this compound, the appearance or disappearance of key functional group absorptions, such as the O-H stretch in alcohol products or the C=O stretch in carbonyl products, provides evidence for the reaction outcome.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| =C-H (vinylic) | Stretch | 3100-3000 uzh.ch |

| C-H (aliphatic) | Stretch | <3000 uzh.ch |

| C=C (alkene) | Stretch | 1680-1640 valencelabs.com |

| C-Br | Stretch | 650-550 nih.gov |

| C-O (in alcohol/ether products) | Stretch | 1250-1000 acs.org |

Mass Spectrometry (MS)

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into the structural, energetic, and dynamic aspects of chemical reactions that can be difficult to access through experimental methods alone.

Density Functional Theory (DFT) has become a standard computational method for investigating chemical systems. aps.org DFT is based on the principle that the total energy of a system is a functional of the electron density, which is a simpler quantity to handle computationally than the many-electron wavefunction. This approach allows for high-quality calculations of molecular properties and reaction pathways at a manageable computational cost, making it applicable to large and complex systems.

In the context of this compound and its transformations, DFT calculations are employed to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms. For example, DFT studies on the Diels-Alder reaction of a related bromomethyl-substituted diene investigated the different possible pathways and predicted the major regioisomeric product, with results that agreed with experimental findings.

Determine Molecular Geometries: DFT can be used to optimize the geometries of stable molecules and transient intermediates, providing detailed structural information. For related brominated cyclohexanol (B46403) derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory are used to predict reaction pathways.

Analyze Stereoselectivity: DFT can explain the stereochemical outcome of reactions by comparing the activation energies of different stereoisomeric transition states.

Understand Reactivity: Analysis of global and local reactivity indices derived from DFT can explain the role of catalysts and the reactivity of different sites within a molecule.

While DFT is a powerful tool, the accuracy of the results depends on the chosen functional. Studies on complex organic reactions have shown that while some functionals provide a balanced and accurate description, others can lead to significant errors, highlighting the need for careful benchmarking.

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "computational microscope" to observe atomic motions over time. Classical MD relies on force fields to describe interatomic interactions, while ab initio molecular dynamics (AIMD), such as the Car-Parrinello molecular dynamics (CPMD) method, calculates these forces "on-the-fly" from the electronic structure, typically using DFT. This allows for the simulation of chemical reactions involving bond formation and cleavage.

While specific MD simulations for this compound are not extensively documented, the methodology is well-suited for studying its reactive dynamics. For instance, MD simulations have been used to study the electron-induced reactions of related molecules like allyl bromide on surfaces. researchgate.net These simulations revealed different reaction pathways, including direct and delayed reactions, and pointed to the role of long-lived vibrationally excited intermediates. researchgate.net

Applying AIMD methods like CPMD could provide significant insights into the transformations of this compound by:

Simulating the explicit dynamics of reaction events, such as nucleophilic substitution or elimination.

Investigating the role of solvent molecules in the reaction mechanism.

Exploring the conformational dynamics of the cyclohexene ring during a reaction.

Modeling non-adiabatic processes in photochemical reactions, which can be studied with extensions of the CPMD method.

The inputs for an MD simulation are the initial coordinates and bond information of the molecules, and the output is a trajectory that describes the continuous motion of the system over time. This allows for the study of kinetic processes at a microscopic level, providing theoretical support for experimental observations.

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for elucidating the electronic structure and predicting the chemical behavior of molecules. For a compound such as this compound, these computational methods, particularly Density Functional Theory (DFT), provide deep insights into its intrinsic properties. DFT is a widely used method that offers a favorable balance between computational cost and accuracy for studying organic molecules. chemrxiv.org

These calculations can determine a variety of molecular properties that are key to understanding the compound's reactivity. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT studies detailing the quantum chemical properties of this compound are not prevalent in the surveyed literature, the table below illustrates the typical parameters that would be generated in such a study. The methods for these calculations often involve a specific functional (e.g., B3LYP, PW6B95D3) and a basis set (e.g., 6-31G(d), def2-TZVPP) to solve the electronic structure of the molecule. chemrxiv.org

Table 1: Representative Quantum Chemical Properties Calculated for an Organic Molecule (Note: The values below are illustrative examples and not specific data for this compound, as such data was not found in the cited literature.)

| Calculated Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability |

| Dipole Moment | µ | Measures molecular polarity |

| Ionization Potential | IP | Energy required to remove an electron |

| Electron Affinity | EA | Energy released when an electron is added |

Future Directions in 1 Bromomethyl Cyclohexene Research

Development of Novel and Sustainable Synthetic Routes

The primary synthesis of 1-(bromomethyl)cyclohexene typically involves the allylic bromination of methylenecyclohexane (B74748) using N-bromosuccinimide (NBS), often with a radical initiator. vaia.comvedantu.com While effective, this method presents opportunities for improvement in line with the principles of green chemistry. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic methodologies. researchgate.net

Key areas for development include:

Alternative Brominating Agents: Research into alternatives for traditional bromination methods is a growing field, emphasizing more environmentally benign reagents and conditions. smolecule.com This involves moving away from potentially hazardous reagents to safer, more sustainable options.

Flow Chemistry: The application of continuous flow processes offers significant advantages for the synthesis of intermediates like this compound. Flow chemistry can enhance reaction control, improve safety, and potentially increase yield and purity, making it a prime candidate for industrial-scale production.

Catalytic Approaches: Developing catalytic methods for allylic bromination that minimize waste and improve atom economy is a significant goal. This could involve exploring new catalyst systems that can operate under milder conditions and offer higher selectivity, reducing the formation of by-products. rsc.org One-pot syntheses, which avoid the need to isolate intermediates, are also a valuable strategy for reducing waste and reaction time. rsc.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Green Brominating Agents | Reduced toxicity, less hazardous waste, improved environmental profile. | Identifying and testing new reagents that are effective for allylic bromination while being more sustainable than traditional options. |

| Continuous Flow Synthesis | Enhanced safety, better temperature control, improved scalability and reproducibility, higher purity. | Optimizing reaction parameters (flow rate, temperature, stoichiometry) in microreactor systems for the synthesis of this compound. |

| Novel Catalytic Methods | Higher efficiency, greater selectivity, lower catalyst loading, potential for catalyst recycling, reduced waste. researchgate.netrsc.org | Designing and screening new catalysts (e.g., metal-based or organocatalysts) for the selective allylic bromination of methylenecyclohexane. |

Exploration of New Catalytic Systems for Enhanced Selectivity

The reactivity of this compound makes it a valuable substrate for various transformations, particularly in carbon-carbon bond-forming reactions. Future research will heavily invest in discovering and optimizing new catalytic systems to control the selectivity of these reactions.

Cross-Coupling Reactions: There is significant potential in applying advanced catalytic systems, such as dual-catalytic platforms involving nickel and cobalt, to the cross-electrophile coupling of this compound with other electrophiles. nih.gov Research is needed to expand the substrate scope and functional group tolerance for this specific building block, enabling the synthesis of complex molecular architectures.

Heterogeneous Catalysis: The development of reusable heterogeneous catalysts, such as metal nanoparticles immobilized on supports like silicon nanowire arrays or polymers, presents a sustainable approach for reactions involving this compound. jst.go.jp These systems offer high catalytic activity, easy separation of the catalyst from the product, and potential for recycling, which is crucial for industrial applications. jst.go.jp

Asymmetric Catalysis: A major frontier is the development of chiral catalysts that can engage this compound in enantioselective transformations. This would allow for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry.

| Catalytic System | Reaction Type | Goal |

| Dual Nickel/Cobalt Catalysis | Cross-Electrophile Coupling | To couple this compound with a wide range of aryl and alkyl halides, expanding its utility in C-C bond formation. nih.gov |

| Immobilized Metal Nanoparticles | Suzuki, Heck, Allylic Arylation | To develop highly active and reusable catalytic systems for various cross-coupling reactions, enhancing sustainability. jst.go.jp |

| Chiral Lewis Acids/Bases | Asymmetric Nucleophilic Substitution | To achieve high enantioselectivity in the substitution of the bromide, providing access to valuable chiral building blocks. |

Advanced Applications in Bioactive Molecule Synthesis

This compound is recognized as a useful intermediate for producing pharmaceuticals and agrochemicals. However, its full potential as a key building block in the synthesis of complex and novel bioactive molecules is still being explored. Future work will focus on leveraging its unique reactivity to construct molecular scaffolds for drug discovery.